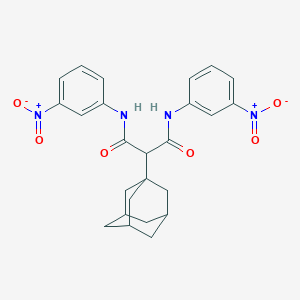
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide, also known as ADNTBMA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the family of malonamide derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacteria and fungi, including multidrug-resistant strains. Additionally, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of action of antimicrobial agents. Additionally, its anti-inflammatory and anticancer properties make it a useful compound for studying the mechanisms of inflammatory diseases and cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide. One potential direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the potential use of this compound in combination with other antimicrobial, anti-inflammatory, or anticancer agents should be explored to determine if it can enhance their efficacy. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its broad-spectrum antimicrobial activity, anti-inflammatory properties, and anticancer effects make it a useful compound for studying the mechanisms of action of antimicrobial agents, inflammatory diseases, and cancer. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-(1-adamantyl)-N~1~,N~3~-bis{3-nitrophenyl}malonamide can be synthesized using a three-step process. The first step involves the reaction of 1-adamantylamine with 3-nitrobenzoyl chloride to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)adamantane-1-carboxamide. The second step involves the reaction of this intermediate product with malonic acid in the presence of triethylamine to form 2-(1-adamantyl)-N-(3-nitrobenzoyl)malonamide. The final step involves the reduction of the nitro group using palladium on carbon to obtain the desired product, this compound.
Propriétés
Formule moléculaire |
C25H26N4O6 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
2-(1-adamantyl)-N,N//'-bis(3-nitrophenyl)propanediamide |
InChI |
InChI=1S/C25H26N4O6/c30-23(26-18-3-1-5-20(10-18)28(32)33)22(24(31)27-19-4-2-6-21(11-19)29(34)35)25-12-15-7-16(13-25)9-17(8-15)14-25/h1-6,10-11,15-17,22H,7-9,12-14H2,(H,26,30)(H,27,31) |
Clé InChI |
JIPDNWMDCJXFOI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)







